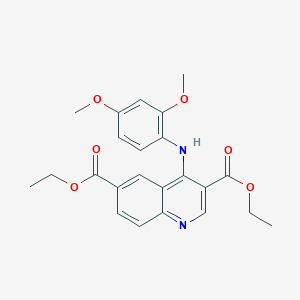
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate
Vue d'ensemble
Description
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate is a complex organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a 2,4-dimethoxyanilino group and two diethyl ester groups at positions 3 and 6. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethoxyaniline with quinoline-3,6-dicarboxylic acid under acidic conditions to form the anilino derivative. This intermediate is then esterified using diethyl sulfate in the presence of a base such as potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of quinoline-3,6-dicarboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline-3,6-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the original ester groups.
Substitution: Substituted anilino derivatives.
Applications De Recherche Scientifique
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to interfere with cell proliferation.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to altered cellular processes. The quinoline core is known to intercalate with DNA, disrupting replication and transcription, which is a key factor in its anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl quinoline-2,4-dicarboxylate
- Diethyl 2-styrylquinoline-3,4-dicarboxylate
- Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate is unique due to the presence of the 2,4-dimethoxyanilino group, which imparts distinct electronic and steric properties. This makes it more effective in certain biological applications compared to its analogs .
Propriétés
IUPAC Name |
diethyl 4-(2,4-dimethoxyanilino)quinoline-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c1-5-30-22(26)14-7-9-18-16(11-14)21(17(13-24-18)23(27)31-6-2)25-19-10-8-15(28-3)12-20(19)29-4/h7-13H,5-6H2,1-4H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBZJPFTUFYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromobenzyl)-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3476339.png)
![N-(4-chlorophenyl)-2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B3476347.png)
![ethyl 4-{[5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]amino}benzoate](/img/structure/B3476355.png)
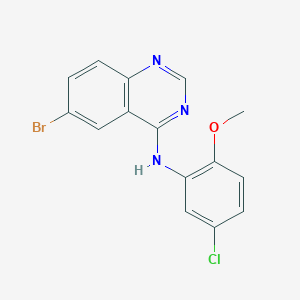

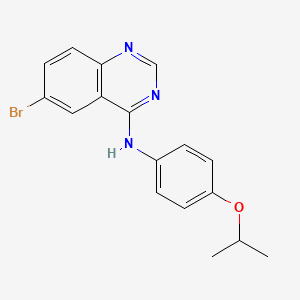

![ethyl 6-bromo-4-[(3-hydroxyphenyl)amino]-3-quinolinecarboxylate](/img/structure/B3476389.png)
![ethyl 6-bromo-4-{[4-(4-morpholinyl)phenyl]amino}-3-quinolinecarboxylate](/img/structure/B3476399.png)
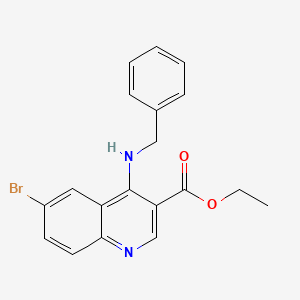
![Ethyl 6-bromo-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}quinoline-3-carboxylate](/img/structure/B3476403.png)
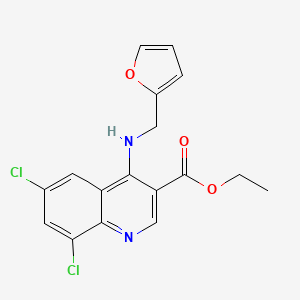
![3-Ethyl 6-methyl 4-[(2,4-dimethoxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B3476421.png)
![3-[(4-benzyl-1-piperazinyl)methyl]-2,7,8-trimethyl-4-quinolinol](/img/structure/B3476426.png)
